molecular formula C13H17N3 B066276 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile CAS No. 166438-80-8

4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Cat. No. B066276
M. Wt: 215.29 g/mol
InChI Key: LWRMQRYMWJWCLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile involves multiple steps including nucleophilic substitution, intramolecular cyclization, and condensation reactions. For instance, the synthesis of tetrahydrobenzo[b][1,4]diazepine derivatives involves the SN2 nucleophilic substitution followed by base-mediated intramolecular cyclization (Pathak, Nag, & Batra, 2006). Another approach involves a one-pot three-component condensation reaction leading to the synthesis of benzo[b][1,5]diazepine derivatives (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).

Molecular Structure Analysis

Structural studies of related compounds, such as the X-ray crystal structure analysis, provide insights into the molecular conformation, stereochemistry, and the influence of substituents on the overall structure. These analyses are crucial for understanding the reactivity and interaction of these compounds with biological targets (Núñez Alonso et al., 2020).

Scientific Research Applications

  • Anti-tubercular Agents : A study by Naidu et al. (2016) explored the design, synthesis, and evaluation of various 1,4-diazepan-1-yl benzo[d]isoxazole derivatives for anti-tubercular activity. Some compounds showed moderate to good activity against Mycobacterium tuberculosis strains (Naidu et al., 2016).

  • Antimicrobial and Anticancer Activities : Verma et al. (2015) synthesized 1,4-diazepin-1-yl derivatives and evaluated them for their antimicrobial and anticancer activities. One compound showed potent anticancer activity against HCT 116 cancer cell lines (Verma et al., 2015).

  • σ1 Receptor Ligands : Fanter et al. (2017) conducted a chiral-pool synthesis of 1,4-diazepanes as novel σ1 receptor ligands. Their study revealed that certain diazepane derivatives have high σ1 affinity and show potential for cognition enhancing effects (Fanter et al., 2017).

  • Synthesis of Benzodiazepines : Research by Kaegi et al. (1982) on the synthesis of benzodiazepines involved the use of benzonitriles, which are structurally similar to 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile (Kaegi et al., 1982).

  • Synthesis of Benzo[e][1,4]diazepin-3-ones : Geng et al. (2019) reported on the synthesis of benzo[e][1,4]diazepin-3-ones, showcasing the versatile applications of 1,4-diazepane derivatives in medicinal chemistry (Geng et al., 2019).

properties

IUPAC Name

4-(4-methyl-1,4-diazepan-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRMQRYMWJWCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592393
Record name 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

CAS RN

166438-80-8
Record name 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluorobenzonitrile (25.5 g), 4-methylhomopiperazine (26.2 ml) and potassium carbonate (28 g) were heated in DMSO for 15 hr. After heating, the reaction mixture was poured into water (1 L). The precipitated crystals were collected by filtration to give the objective 4-(4-methylhomopiperazin-1-yl)benzonitrile (34.6 g), melting point 82-84° C.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
26.2 mL
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Wang, J Li, J Tan, B Yang, Y Quan… - Journal of Medicinal …, 2022 - ACS Publications
Viral entry inhibitors are absent in hepatitis C virus (HCV) treatment regimens although a dozen direct-acting antiviral (DAA) drugs are available now. Based on a previously identified …
Number of citations: 1 pubs.acs.org
Y Quan, R Zhou, B Yang, L Wang, Y Wang, Y Ji, Y Li… - Bioorganic …, 2023 - Elsevier
Zika virus (ZIKV) infection could cause severe neurological complications such as neonatal microcephaly, Guillain-Barré syndrome, and myelitis in adults. No vaccine or therapeutic …
Number of citations: 1 www.sciencedirect.com
X Jiang, J Tan, Y Wang, J Chen, J Li… - Journal of Medicinal …, 2020 - ACS Publications
Although the direct-acting antivirals revolutionized the hepatitis C virus (HCV) infection treatment in the last decade, more efforts are needed to reach the elimination of HCV in the …
Number of citations: 10 pubs.acs.org

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